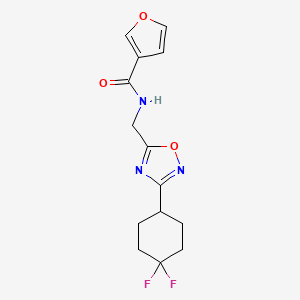

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3O3/c15-14(16)4-1-9(2-5-14)12-18-11(22-19-12)7-17-13(20)10-3-6-21-8-10/h3,6,8-9H,1-2,4-5,7H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTQSFJWRXOLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=COC=C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the difluorocyclohexyl group: This step may involve the reaction of the oxadiazole intermediate with a difluorocyclohexyl halide in the presence of a base.

Attachment of the furan-3-carboxamide moiety: The final step could involve the coupling of the oxadiazole intermediate with furan-3-carboxylic acid or its derivatives using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is being explored for its potential biological activities:

- Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole ring structure have demonstrated significant antimicrobial properties against various bacterial strains. Research indicates broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that derivatives of oxadiazoles exhibit anticancer activities. For instance, related compounds have shown percent growth inhibitions of over 75% against several cancer cell lines .

Biological Studies

The compound is studied for its potential interactions with biological targets:

- Mechanism of Action : While the precise mechanisms are still under investigation, it is believed that the oxadiazole ring and difluorocyclohexyl group may interact with specific enzymes or receptors, modulating their activity and leading to observed biological effects.

Material Science

In addition to its biological applications, this compound serves as a building block in synthetic chemistry:

- Synthesis of Complex Molecules : It is utilized in the development of new materials and catalysts. Its unique structure allows for the synthesis of more complex molecules that can be applied in various industrial processes.

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The oxadiazole moiety was crucial for this activity, highlighting its importance in drug design.

Anticancer Activity

Research published in a peer-reviewed journal highlighted that related compounds showed promising results in inhibiting cell growth in various cancer types. For example, a derivative exhibited over 85% inhibition against ovarian cancer cells (OVCAR-8) and moderate activity against other cancer cell lines .

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole or Benzimidazole The 1,2,4-oxadiazole core in the target compound distinguishes it from analogs like 1-((4,4-difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (72) (), which incorporates a benzimidazole ring. Benzimidazoles are known for DNA intercalation or protease inhibition, whereas 1,2,4-oxadiazoles are often utilized for their metabolic stability and π-π stacking capabilities .

Substituent Effects

Difluorocyclohexyl vs. Cyclohexyl or Pyridyl Groups The 4,4-difluorocyclohexyl group in the target compound contrasts with the unsubstituted cyclohexyl group in N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) () or the pyridyl group in compound 73 ().

Furan-3-Carboxamide vs. Thiophene or Nitrofuran Derivatives Replacing the furan-3-carboxamide with a thiophene (e.g., N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide; ) introduces sulfur, which may alter electronic properties and binding affinity. Nitrofuran derivatives like compound 21 () exhibit trypanocidal activity due to nitro group redox reactivity, whereas the target compound’s fluorine substituents prioritize stability over redox activity .

Physicochemical Properties

The target compound’s lack of nitro or pyridyl groups may result in higher thermal stability compared to compound 73 (m.p. 217–219°C) but lower than nitrofuran derivatives like compound 21 (m.p. 297°C) .

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates:

- Oxadiazole ring : Known for its diverse biological activities.

- Difluorocyclohexyl group : Enhances lipophilicity and potentially modulates biological interactions.

- Furan carboxamide moiety : Contributes to the compound's reactivity and biological profile.

The molecular formula is with a molecular weight of approximately 423.44 g/mol.

While the precise mechanisms of action remain to be fully elucidated, several pathways have been identified:

- Enzyme Interaction : The oxadiazole ring may interact with specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : The difluorocyclohexyl group could influence receptor binding and signaling pathways.

- Cellular Effects : Preliminary studies indicate potential effects on cell proliferation and apoptosis in various cancer cell lines.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against several human tumor cell lines. A comparative study highlighted its efficacy compared to other oxadiazole derivatives:

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| N-(difluorocyclohexyl)oxadiazole | A549 (Lung) | 5.0 | Cytotoxic |

| N-(difluorocyclohexyl)oxadiazole | MCF7 (Breast) | 7.2 | Cytotoxic |

| N-(difluorocyclohexyl)oxadiazole | HeLa (Cervical) | 6.5 | Cytotoxic |

These results suggest a promising role for this compound in cancer therapy.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies indicate that it may inhibit the growth of various bacterial strains, including antibiotic-resistant variants. Its mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Case Studies and Research Findings

- In Vitro Studies : A study published in Journal of Medicinal Chemistry examined the effects of similar oxadiazole derivatives on tumor cells and reported that modifications to the oxadiazole structure significantly influenced cytotoxicity profiles .

- Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups, indicating its potential as an effective therapeutic agent .

- Comparative Analysis : Research comparing this compound with other similar compounds revealed that its unique structural features confer distinct pharmacological properties, enhancing its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.